3-Fluoro-3,5,6-trimethylindolin-2-one
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Overview
Description
3-Fluoro-3,5,6-trimethylindolin-2-one is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated indoles, including 3-Fluoro-3,5,6-trimethylindolin-2-one, typically involves electrophilic fluorination. One common method involves the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures (e.g., -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further treated with potassium hydroxide in methanol to obtain the desired fluorinated indole .
Industrial Production Methods
Industrial production methods for fluorinated indoles often involve large-scale electrophilic fluorination using reagents like Selectfluor or cesium fluoroxysulfate. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3,5,6-trimethylindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Fluoro-3,5,6-trimethylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-3,5,6-trimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroindole: Another fluorinated indole with similar properties but different substitution patterns.
3,5-Difluoroindole: Contains two fluorine atoms, leading to different reactivity and biological activity.
3-Fluoro-2-methylindole: Similar structure with a methyl group at the 2-position, affecting its chemical and biological properties
Uniqueness
3-Fluoro-3,5,6-trimethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-fluoro-3,5,6-trimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H12FNO/c1-6-4-8-9(5-7(6)2)13-10(14)11(8,3)12/h4-5H,1-3H3,(H,13,14) |
InChI Key |
ZEJBEHDESDYEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C2(C)F |
Origin of Product |
United States |
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